![molecular formula C13H15NO B3180273 2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one CAS No. 140927-04-4](/img/structure/B3180273.png)
2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one
Overview
Description
“2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one” is a chemical compound with the linear formula C14H16N2 . It has a molecular weight of 212.297 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds, such as oxygenated 2-azabicyclo[2.2.1]heptanes, has been achieved via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Chemical Reactions Analysis
The compound can be synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction is efficient and can be applied to a broad array of substrates . The resulting products can be further functionalized to create a variety of bridged aza-bicyclic structures .Scientific Research Applications
Synthesis of Piperidine Derivatives
2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one has been identified as a promising building block for the synthesis of piperidine derivatives, particularly through selective derivatization of the cyclobutane ring. This compound facilitates the creation of novel, conformationally restricted piperidine derivatives (Denisenko et al., 2010).
Intermediate for Epibatidine Analogues
This compound has been used as a key intermediate in the synthesis of novel epibatidine analogues. It allows for nucleophilic substitution at the 7-position by various nucleophiles, leading to a range of 7-substituted 2-azabicyclo[2.2.1]heptanes, which are valuable in medicinal chemistry (Malpass & White, 2004).
Creation of Bicyclic β-Lactams and Tetrahydrofuran Derivatives
The compound has been used in the synthesis of bicyclic β-lactams and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This methodology offers an alternative approach in the field of drug design, particularly for creating compounds that are variants of existing molecules (Mollet et al., 2012).
Synthesis of Monohydroxylated Derivatives
Monohydroxylated 2-azabicyclo[2.2.1]heptan-3-ones have been prepared using 2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one. These derivatives are useful for further chemical transformations and have potential applications in organic chemistry (Palmer et al., 1997).
Synthesis of Cyclopentyl Carbocyclic Nucleosides
5,6-Epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one, derived from this compound, has been utilized as an intermediate in synthesizing various cyclopentyl carbocyclic nucleosides. This includes an efficient synthesis of carbocyclic thymidine, indicating its potential in nucleoside analogue development (Dominguez & Cullis, 1999).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-benzyl-2-azabicyclo[2.2.1]heptan-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13-7-11-6-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQJDHDDODIREF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1N(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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